![molecular formula C17H25BrN2O3 B296681 2-(2-bromo-4-propan-2-ylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide](/img/structure/B296681.png)
2-(2-bromo-4-propan-2-ylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-propan-2-ylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4-propan-2-ylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide involves the inhibition of specific enzymes and signaling pathways that are involved in disease progression. This compound has been shown to inhibit the activity of various kinases and transcription factors that play a crucial role in cancer cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-bromo-4-propan-2-ylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide in lab experiments is its high potency and selectivity towards specific enzymes and signaling pathways. However, the limitations of this compound include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
The potential applications of 2-(2-bromo-4-propan-2-ylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide in various scientific fields are vast. Future research could focus on developing more efficient and cost-effective synthesis methods, exploring the therapeutic potential of this compound in other diseases, and investigating its safety and toxicity profiles in humans.
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent in various scientific fields. Its unique properties and potential applications make it a valuable subject for further research and development.
Synthesemethoden
The synthesis of 2-(2-bromo-4-propan-2-ylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide involves the reaction of 2-bromo-4-propan-2-ylphenol with N-(2-morpholin-4-ylethyl)acetamide in the presence of a catalyst. The resulting compound is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-propan-2-ylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide has been extensively studied in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has shown potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
Molekularformel |
C17H25BrN2O3 |
---|---|
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C17H25BrN2O3/c1-13(2)14-3-4-16(15(18)11-14)23-12-17(21)19-5-6-20-7-9-22-10-8-20/h3-4,11,13H,5-10,12H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
LCPQZZZBIQMLKA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NCCN2CCOCC2)Br |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NCCN2CCOCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.